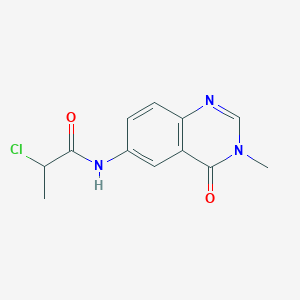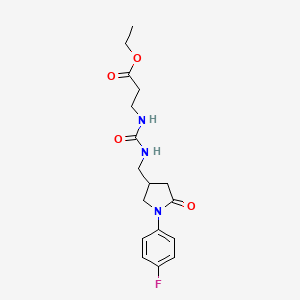![molecular formula C18H19N5OS B2416970 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1234934-79-2](/img/structure/B2416970.png)
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a chemical compound that belongs to a class of molecules known as heterocyclic compounds . These compounds are characterized by their ring structure that contains at least one atom that is not carbon. In this case, the heterocyclic rings are the pyrimidine and benzo[d]thiazole rings .
Synthesis Analysis
The synthesis of such compounds typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectra can provide information about the types of hydrogen and carbon atoms present in the molecule, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure and the conditions used in its synthesis. For instance, it is synthesized as a white powder with a melting point of 85–87°C .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is involved in the synthesis of various heterocyclic compounds with potential biological activities. Research has explored its utility in the creation of novel compounds with anti-inflammatory, analgesic, antitumor, antibacterial, and anti-angiogenic properties.
Anti-inflammatory and Analgesic Agents : A study detailed the synthesis of novel compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Antimicrobial Activity : Another research avenue has been the development of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating substantial antimicrobial activity (Jeankumar et al., 2013).
Hypoglycemic Agents : Derivatives of this compound have been synthesized and evaluated as dual-acting hypoglycemic agents, showing efficacy in activating glucokinase (GK) and PPARγ, and demonstrating significant efficacy in reducing glucose levels in mice (Song et al., 2011).
Anticancer and Antiparkinsonian Activities : Various derivatives have been synthesized to explore their potential in treating cancer and Parkinson's disease, with some compounds showing promising results in pharmacological screening against Valdecoxib® and Benzatropine® as reference drugs (Amr et al., 2008).
Anti-angiogenic and DNA Cleavage Activities : Novel piperidine carboxamide derivatives have been shown to efficiently block the formation of blood vessels in vivo and exhibited significant DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Orientations Futures
The future directions for research on “N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” could involve further exploration of its biological activities and potential therapeutic applications. For instance, its anti-inflammatory and anti-fibrotic activities could be further investigated in different biological models . Additionally, its synthesis could be optimized to improve yield and purity .
Mécanisme D'action
Target of Action
The primary target of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide, also known as N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide, is the Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways regulating growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the kinase domain of PKB, preventing the phosphorylation and subsequent activation of the kinase . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell proliferation and survival .
Biochemical Pathways
The inhibition of PKB affects several downstream biochemical pathways. PKB normally promotes cell proliferation and survival by phosphorylating several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . By inhibiting PKB, this compound disrupts these pathways, potentially leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
This suggests that the compound is well-absorbed and distributed within the body, and it is stable enough to survive the metabolic processes that often degrade drugs before they can exert their effects .
Result of Action
The result of the compound’s action is the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound can effectively inhibit PKB activity in a living organism, leading to a decrease in tumor growth .
Analyse Biochimique
Biochemical Properties
The compound’s biochemical properties are largely determined by its structural components. The pyrimidine ring is a key component of many biologically active compounds, including several vitamins and liposaccharides . The piperidine ring is a common feature in many synthetic drug molecules and has been found to bind with high affinity to multiple receptors . The benzothiazole ring has been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Cellular Effects
The cellular effects of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide are currently not well-documented. Compounds containing similar structural elements, such as pyrimidine, piperidine, and benzothiazole, have been shown to influence various cellular processes. For instance, some pyrimidine derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities . Piperidine derivatives have been reported to exhibit effects against cancer cells . Benzothiazole derivatives have shown a broad spectrum of biological activities .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet fully understood. Based on its structural components, it can be hypothesized that it may interact with various biomolecules, potentially inhibiting or activating certain enzymes and causing changes in gene expression. For example, some benzothiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .
Propriétés
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-16(17-22-14-4-1-2-5-15(14)25-17)21-12-13-6-10-23(11-7-13)18-19-8-3-9-20-18/h1-5,8-9,13H,6-7,10-12H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLJZAWOEHIFHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(E)-2-cyano-4-ethoxy-3,4-dioxobut-1-enyl]amino]benzoic acid](/img/structure/B2416888.png)

![(2E)-3-[2-(4-iodophenoxy)phenyl]prop-2-enoic acid](/img/structure/B2416890.png)

![N-(4-fluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2416892.png)


![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2416897.png)
![6-(Furan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2416900.png)

![2-Amino-4-(4,5-dimethoxy-2-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2416902.png)
![1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2416904.png)

